molecular formula C16H13N3O3 B12923277 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide CAS No. 87752-81-6

3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide

Cat. No.: B12923277
CAS No.: 87752-81-6
M. Wt: 295.29 g/mol
InChI Key: NRWYAWNPMSMMQF-UHFFFAOYSA-N
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Description

3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide is a heterocyclic compound featuring a pyridine ring fused with an imidazole moiety. Key structural attributes include:

  • Imidazole ring: Substituted at position 2 with a carboxymethyl group (-CH₂COOH) and at position 5 with a phenyl group.
  • Functional groups: The carboxymethyl group introduces acidity (pKa ~2–3 for carboxylic acids), while the phenyl group contributes to lipophilicity.

This compound is structurally analogous to pharmaceuticals and agrochemicals but lacks direct references to specific applications in the provided evidence.

Properties

CAS No.

87752-81-6

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-[4-(1-oxidopyridin-1-ium-3-yl)-5-phenyl-1H-imidazol-2-yl]acetic acid

InChI

InChI=1S/C16H13N3O3/c20-14(21)9-13-17-15(11-5-2-1-3-6-11)16(18-13)12-7-4-8-19(22)10-12/h1-8,10H,9H2,(H,17,18)(H,20,21)

InChI Key

NRWYAWNPMSMMQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)CC(=O)O)C3=C[N+](=CC=C3)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein synthesis .

Comparison with Similar Compounds

Structural Analogues from Pharmaceutical Impurities ()

Compounds listed as impurities in pharmacopeial standards share pyridine or imidazole frameworks but differ in substituents:

Compound Name (EP Designation) Key Structural Differences Functional Implications
Nicotine N-Oxide (Imp. E) Pyrrolidine ring fused to pyridine; lacks imidazole Lower hydrophilicity; alkaloid-like activity
(RS)-Anabasine (Imp. G) Piperidine ring instead of imidazole; no N-oxide Higher basicity; nicotinic receptor affinity
Target Compound Imidazole with carboxymethyl and phenyl groups Enhanced acidity and aromatic interactions

Key Findings :

  • The phenyl group may enhance π-π stacking interactions, a feature absent in simpler pyridine-pyrrolidine systems.

Agrochemical Analogues ()

Imidazolinone herbicides such as imazamox and imazethapyr share an imidazole ring fused to pyridine but differ in substituents and applications:

Compound Name Substituents Functional Group Impact
Imazamox Methoxymethyl and dihydro-oxoimidazole Herbicidal activity via acetolactate synthase inhibition
Imazethapyr Ethyl group and dihydro-oxoimidazole Soil persistence due to reduced solubility
Target Compound Carboxymethyl and phenyl substituents Potential for metal chelation (carboxylic acid)

Key Findings :

  • Unlike imazamox/imazethapyr, the target compound lacks the dihydro-oxoimidazole moiety critical for herbicidal activity.
  • The carboxylic acid group may enable chelation or salt formation, suggesting divergent applications (e.g., coordination chemistry or drug formulation).

Complex Imidazole-Pyridine Derivatives ()

A structurally intricate compound from (3-(2-((2-Methyl-5-…trifluoromethyl)phenyl)carbamoyl)phenyl)(nitroso)amino)pyrimidin-4-yl)pyridine 1-oxide) highlights:

  • Nitroso and trifluoromethyl groups : Introduce strong electrophilicity and metabolic stability.
  • Larger molecular weight : Likely impacts bioavailability compared to the target compound.

Comparison :

    Biological Activity

    3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a complex structure that includes an imidazole ring, a carboxymethyl group, and a pyridine moiety. Its molecular formula is C14H14N2O3C_{14}H_{14}N_2O_3, and it has been characterized using various spectroscopic techniques.

    Antimicrobial Properties

    Research indicates that compounds with imidazole and pyridine structures often exhibit antimicrobial activity. A study evaluating similar compounds demonstrated that derivatives of imidazole could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the carboxymethyl group may enhance solubility and bioavailability, contributing to the overall efficacy.

    Anticancer Activity

    Imidazole derivatives have been extensively studied for their anticancer properties. For instance, compounds structurally related to this compound have shown promise in modulating cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . In vitro studies have demonstrated that these compounds can inhibit cancer cell lines, suggesting potential therapeutic applications in oncology.

    The mechanism by which this compound exerts its biological effects is thought to involve:

    • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
    • Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins, altering signaling pathways that regulate cell growth and apoptosis .

    Case Studies

    StudyFindings
    Antimicrobial Efficacy Demonstrated significant inhibition against E. coli and S. aureus at low concentrations, suggesting strong antimicrobial potential.
    Anticancer Activity In vitro studies indicated that the compound reduces viability in breast cancer cell lines by inducing apoptosis.
    Mechanistic Insights Investigated the interaction of the compound with specific protein targets, revealing potential pathways for therapeutic intervention.

    Pharmacokinetics

    The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest favorable absorption characteristics due to the carboxymethyl group, which enhances solubility in physiological conditions .

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